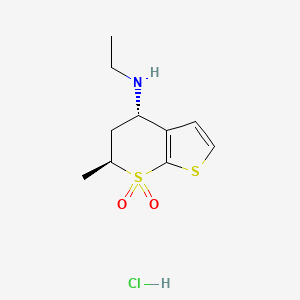
Desaminosulfonyl Dorzolamide Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desaminosulfonyl Dorzolamide Hydrochloride is a derivative of dorzolamide, a well-known carbonic anhydrase inhibitor. This compound is primarily used in the treatment of elevated intraocular pressure in conditions such as glaucoma and ocular hypertension. The hydrochloride salt form enhances its solubility and stability, making it suitable for ophthalmic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Desaminosulfonyl Dorzolamide Hydrochloride involves several key steps. One common method starts with the preparation of the intermediate (4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide. This intermediate is obtained through a stereoselective solvolysis reaction in an acetone/phosphate buffer mixture
Industrial Production Methods: Industrial production of this compound typically employs large-scale batch reactors. The process involves the use of high-purity reagents and solvents to ensure the consistency and quality of the final product. Advanced purification techniques, such as recrystallization and chromatography, are used to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: Desaminosulfonyl Dorzolamide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium azide and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various sulfoxides, sulfones, and substituted derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Applications De Recherche Scientifique
Desaminosulfonyl Dorzolamide Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other carbonic anhydrase inhibitors.
Biology: The compound is studied for its potential effects on various biological pathways, particularly those involving carbonic anhydrase enzymes.
Medicine: It is primarily used in ophthalmology for the treatment of glaucoma and ocular hypertension. .
Mécanisme D'action
Desaminosulfonyl Dorzolamide Hydrochloride exerts its effects by inhibiting the enzyme carbonic anhydrase II and IV in the ciliary epithelium of the eye. This inhibition reduces the production of aqueous humor, thereby lowering intraocular pressure. The compound binds reversibly to the active site of the enzyme, preventing the conversion of carbon dioxide and water to bicarbonate and protons .
Comparaison Avec Des Composés Similaires
Dorzolamide: The parent compound, also a carbonic anhydrase inhibitor, used in the treatment of glaucoma.
Brinzolamide: Another carbonic anhydrase inhibitor with similar applications.
Acetazolamide: A systemic carbonic anhydrase inhibitor used for various medical conditions, including glaucoma and altitude sickness
Uniqueness: Desaminosulfonyl Dorzolamide Hydrochloride is unique due to its enhanced solubility and stability, making it particularly effective for ophthalmic applications. Its specific inhibition of carbonic anhydrase II and IV also provides a targeted approach to reducing intraocular pressure with
Propriétés
Formule moléculaire |
C10H16ClNO2S2 |
|---|---|
Poids moléculaire |
281.8 g/mol |
Nom IUPAC |
(4S,6S)-N-ethyl-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-amine;hydrochloride |
InChI |
InChI=1S/C10H15NO2S2.ClH/c1-3-11-9-6-7(2)15(12,13)10-8(9)4-5-14-10;/h4-5,7,9,11H,3,6H2,1-2H3;1H/t7-,9-;/m0./s1 |
Clé InChI |
JSYZCOXSKIUEJK-KUSKTZOESA-N |
SMILES isomérique |
CCN[C@H]1C[C@@H](S(=O)(=O)C2=C1C=CS2)C.Cl |
SMILES canonique |
CCNC1CC(S(=O)(=O)C2=C1C=CS2)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


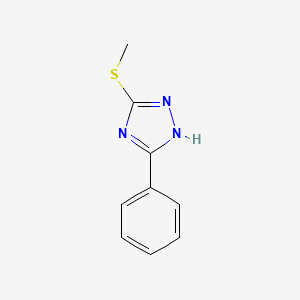
![N-[3-(Methylthio)-1-oxopropyl]glycine](/img/structure/B13410882.png)
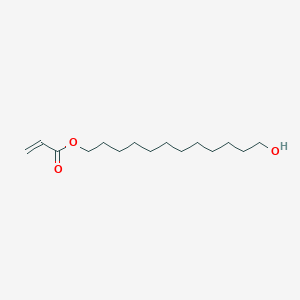
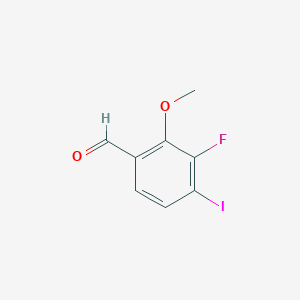
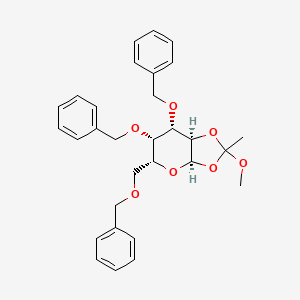

![4-(2-Phenylethyl)-1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,4-diazepan-5-one](/img/structure/B13410901.png)
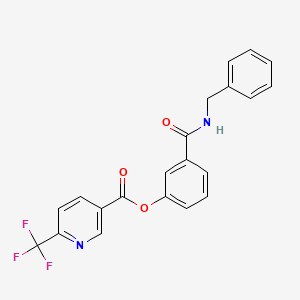
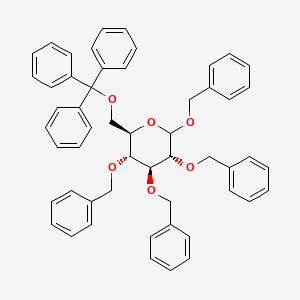
![5-(1,1-Dimethylethyl) 1-Methyl N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate](/img/structure/B13410937.png)
![(6R,7R)-7-[[(2S)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13410940.png)
![{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}amine](/img/structure/B13410944.png)
![4-[Hydroxy(diphenyl)methyl]-1-(2-hydroxyethyl)-1-azoniabicyclo[2.2.2]octane Bromide](/img/structure/B13410946.png)
![[2,4,6-Trideuterio-3-(2,4,6-trideuteriophenyl)phenyl]methanamine](/img/structure/B13410956.png)
